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Introduction
The effective delivery of messenger RNA (mRNA) therapeutics and vaccines is critically

dependent on the formulation of lipid nanoparticles (LNPs). These LNPs protect the mRNA

from degradation and facilitate its entry into target cells. The composition of these LNPs,

particularly the choice of the ionizable lipid, is a key determinant of encapsulation efficiency,

particle stability, and transfection efficacy. Genevant CL1 (also known as Lipid 10) is a novel,

versatile ionizable lipid that has demonstrated high efficiency for both systemic therapeutic and

intramuscular vaccine applications. This document provides detailed application notes and

protocols for the optimal encapsulation of mRNA using a Genevant CL1-based LNP

formulation.

Principle of mRNA-LNP Formulation
The formulation of mRNA-LNPs is achieved through a rapid mixing process, typically using a

microfluidic device. An ethanolic solution containing the lipids is rapidly mixed with an acidic

aqueous solution (pH ~4) containing the mRNA. At this low pH, the ionizable lipid (Genevant
CL1) becomes protonated, acquiring a positive charge that facilitates its interaction with the

negatively charged mRNA backbone, leading to the self-assembly of the LNP structure and the

encapsulation of the mRNA cargo. The resulting LNPs are then dialyzed against a neutral

buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, rendering the LNP surface

charge near-neutral, which is crucial for stability and in vivo tolerability.
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Recommended Lipid Composition
For optimal mRNA encapsulation and in vivo performance, the following molar ratio of lipid

components is recommended:

Component Molar Ratio (%)

Genevant CL1 50

DSPC 10

Cholesterol 38.5

PEG-lipid (e.g., PEG2000-c-DMA) 1.5

Expected Nanoparticle Characteristics
Following the protocol outlined below, the resulting mRNA-LNPs are expected to exhibit the

following physicochemical properties, which are critical for successful in vivo delivery.

Parameter Expected Value

Particle Size (Z-average) 80 - 120 nm

Polydispersity Index (PDI) < 0.2

mRNA Encapsulation Efficiency > 90%

Experimental Protocols
Preparation of Stock Solutions
a. Lipid Stock Solution (in Ethanol):

Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and PEG-lipid in

100% ethanol.

Combine the individual lipid stock solutions in a sterile glass vial to achieve the final molar

ratio of 50:10:38.5:1.5.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10855636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust the final total lipid concentration in 100% ethanol as required for your formulation

scale. A typical starting concentration is 12.5 mM total lipid.

b. mRNA Stock Solution (in Aqueous Buffer):

Resuspend the lyophilized mRNA in a nuclease-free, low pH buffer. A commonly used buffer

is 10 mM citrate buffer, pH 4.0.

Determine the concentration of the mRNA stock solution using a spectrophotometer (e.g.,

NanoDrop) by measuring the absorbance at 260 nm.

The final concentration of the mRNA solution will depend on the desired N:P ratio and the

total volume of the aqueous phase.

mRNA-LNP Formulation using Microfluidics
This protocol assumes the use of a microfluidic mixing device (e.g., from Precision

NanoSystems or a similar setup).

a. System Preparation:

Prime the microfluidic system with 100% ethanol followed by the aqueous buffer (10 mM

citrate buffer, pH 4.0) to ensure the channels are clean and free of air bubbles.

b. Formulation Parameters:

Flow Rate Ratio (FRR): A typical FRR for the aqueous phase to the ethanol (lipid) phase is

3:1. This ratio ensures rapid dilution of the ethanol, promoting efficient LNP self-assembly.

Total Flow Rate (TFR): The TFR will influence the mixing time and can affect particle size. A

common starting point is a TFR of 12 mL/min (9 mL/min for the aqueous phase and 3

mL/min for the ethanol phase).

Nitrogen to Phosphate (N:P) Ratio: The N:P ratio, which is the molar ratio of the amine

groups in the ionizable lipid to the phosphate groups in the mRNA, is a critical parameter for

efficient encapsulation. For mRNA, a target N:P ratio of approximately 6 is recommended as

a starting point.[1][2]
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c. Encapsulation Procedure:

Load the prepared lipid stock solution into a syringe for the organic phase inlet of the

microfluidic device.

Load the mRNA stock solution into a separate syringe for the aqueous phase inlet.

Set the desired FRR and TFR on the microfluidic system.

Initiate the flow from both syringes simultaneously. The rapid mixing in the microfluidic

cartridge will induce the formation of mRNA-LNPs.

Collect the resulting LNP solution from the outlet of the device into a sterile collection tube.

Post-Formulation Processing
a. Dialysis:

Transfer the collected LNP solution to a dialysis cassette (e.g., with a 10 kDa MWCO).

Dialyze the LNP solution against sterile, nuclease-free phosphate-buffered saline (PBS), pH

7.4, at 4°C for at least 6 hours, with at least two buffer changes. This step is crucial for

removing the ethanol and raising the pH.

b. Concentration (Optional):

If a higher concentration of LNPs is required, the dialyzed solution can be concentrated

using a centrifugal filter unit (e.g., with a 100 kDa MWCO).

c. Sterilization:

Sterilize the final mRNA-LNP formulation by passing it through a 0.22 µm sterile filter.

Characterization of mRNA-LNPs
a. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the final LNP solution in PBS.
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Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS)

instrument.

b. mRNA Encapsulation Efficiency Quantification (using Quant-iT RiboGreen Assay):

This protocol determines the percentage of mRNA that is successfully encapsulated within the

LNPs.

i. Reagents and Materials:

Quant-iT RiboGreen RNA Reagent
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
2% Triton X-100 in TE buffer
mRNA standard of known concentration
Black 96-well plate

ii. Procedure:

Prepare a Standard Curve: Create a series of mRNA standards of known concentrations in
TE buffer.
Sample Preparation:

Total mRNA (Lysis): In a well of the 96-well plate, mix a diluted aliquot of your LNP sample
with the 2% Triton X-100 solution. The detergent will lyse the LNPs, exposing all the mRNA.
Free mRNA (Intact): In a separate well, mix a diluted aliquot of your LNP sample with TE
buffer only. This will measure the amount of unencapsulated mRNA.

RiboGreen Addition: Add the diluted RiboGreen reagent to all standard and sample wells.
Incubation: Incubate the plate in the dark for 5 minutes at room temperature.
Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation
at ~480 nm and emission at ~520 nm.
Calculation:

Determine the concentration of total mRNA and free mRNA from the standard curve.
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
(%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
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Caption: Experimental workflow for mRNA-LNP formulation.
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Caption: Mechanism of LNP-mediated mRNA delivery.
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Conclusion
The use of Genevant CL1 in the specified lipid composition provides a robust platform for the

efficient encapsulation of mRNA. The protocols detailed in this document offer a

comprehensive guide for researchers to formulate, process, and characterize high-quality

mRNA-LNPs suitable for a range of therapeutic and vaccine development applications.

Adherence to these guidelines, with appropriate optimization for specific mRNA constructs and

applications, will facilitate the development of potent and effective mRNA-based medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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